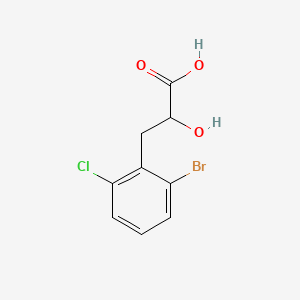
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-bromo-6-chlorophenol with glycidol under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid.
Reduction: 3-Phenyl-2-hydroxypropanoic acid.
Substitution: 3-(2-Methoxy-6-chlorophenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid
- 3-(2-Bromo-6-fluorophenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-6-chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8BrClO3 |
|---|---|
Peso molecular |
279.51 g/mol |
Nombre IUPAC |
3-(2-bromo-6-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
Clave InChI |
QOCYMGDZBZWCAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CC(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
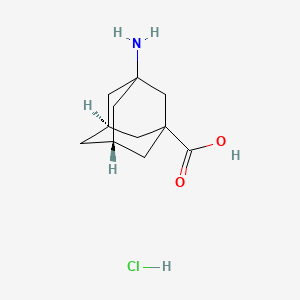
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
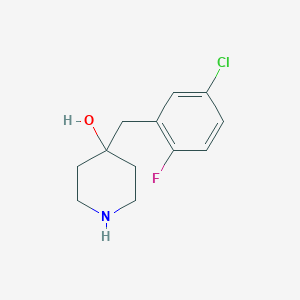
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
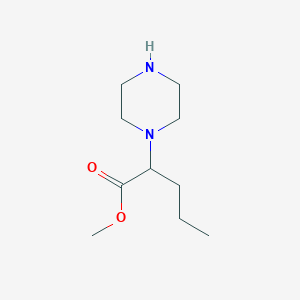
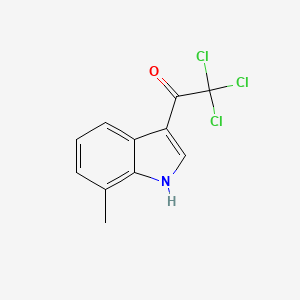
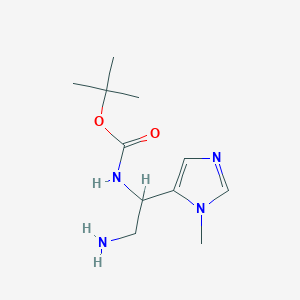
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
